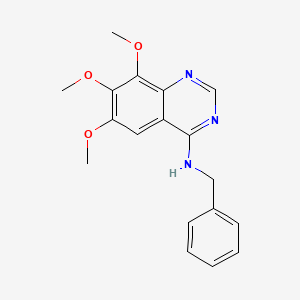

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6,7,8-trimethoxy-N-(phénylméthyl)-4-quinazolinamine est un composé synthétique appartenant à la famille des quinazolines. Les dérivés de la quinazoline sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antitumorales, anti-inflammatoires et antimicrobiennes . Ce composé, en particulier, a suscité un intérêt en raison de son potentiel en tant qu'inhibiteur du récepteur du facteur de croissance épidermique (EGFR), ce qui est significatif dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6,7,8-trimethoxy-N-(phénylméthyl)-4-quinazolinamine implique généralement la réaction de la 6,7,8-trimethoxy-4-chloroquinazoline avec des amines aryles dans des conditions de reflux dans l'isopropanol . La matière première, la 6,7,8-trimethoxy-4-chloroquinazoline, peut être préparée à partir de l'acide gallique par une série de réactions, notamment la méthylation, la nitration, la réduction et la cyclisation . Les conditions de réaction sont les suivantes :

Méthylation : L'acide gallique est méthylé à l'aide de sulfate de diméthyle et d'hydroxyde de sodium sous atmosphère d'azote, puis neutralisé par de l'acide chlorhydrique concentré.

Nitration : Le produit méthylé est nitré à l'aide d'acide nitrique fumant et d'acide acétique à 30-40 °C.

Réduction : Le composé nitro est réduit à l'aide de chlorure stanneux et d'acide chlorhydrique à 80 °C.

Cyclisation : Le produit réduit subit une cyclisation avec du formamide à 130-140 °C.

Chloration : Le composé résultant est chloré à l'aide d'oxychlorure de phosphore et de diméthylamine dans des conditions de reflux.

Substitution : Enfin, la 6,7,8-trimethoxy-4-chloroquinazoline réagit avec des amines aryles dans l'isopropanol à 80 °C pour produire le produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé suivraient probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés pourrait améliorer l'efficacité et la capacité de production du processus.

Analyse Des Réactions Chimiques

Types de réactions

La 6,7,8-trimethoxy-N-(phénylméthyl)-4-quinazolinamine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier à la position 4-chloro.

Oxydation et réduction : Les groupes méthoxy peuvent subir une oxydation pour former des quinones correspondantes, tandis que la réduction peut convertir les groupes nitro en amines.

Cyclisation : Le composé peut former des structures cycliques par des réactions intramoléculaires.

Réactifs et conditions courants

Substitution nucléophile : Amines aryles dans l'isopropanol dans des conditions de reflux.

Oxydation : Acide nitrique fumant et acide acétique à 30-40 °C.

Réduction : Chlorure stanneux et acide chlorhydrique à 80 °C.

Principaux produits

Les principaux produits formés par ces réactions comprennent divers dérivés substitués de la quinazoline, qui peuvent présenter des activités biologiques différentes selon la nature des substituants .

4. Applications de la recherche scientifique

La 6,7,8-trimethoxy-N-(phénylméthyl)-4-quinazolinamine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction pour synthétiser d'autres dérivés de la quinazoline.

5. Mécanisme d'action

Le composé exerce ses effets principalement en inhibant la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Cette inhibition empêche la phosphorylation des protéines de signalisation en aval, bloquant ainsi les voies de signalisation qui favorisent la prolifération et la survie cellulaires . Les cibles moléculaires comprennent le site de liaison à l'ATP de l'EGFR, qui est essentiel à son activité de kinase .

Applications De Recherche Scientifique

6,7,8-Trimethoxy-n-(phenylmethyl)-4-quinazolinamine has several scientific research applications:

Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

Biology: Studied for its potential as an EGFR inhibitor, which is crucial in cancer research.

Mécanisme D'action

The compound exerts its effects primarily by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival . The molecular targets include the ATP-binding site of the EGFR, which is essential for its kinase activity .

Comparaison Avec Des Composés Similaires

Composés similaires

6,7-diméthoxy-4-quinazolinamine : N'a pas le troisième groupe méthoxy et présente des activités biologiques différentes.

4-(3-bromophényl)amino-6,7-diméthoxyquinazoline :

Unicité

La 6,7,8-trimethoxy-N-(phénylméthyl)-4-quinazolinamine est unique en raison de la présence de trois groupes méthoxy, ce qui peut améliorer son affinité de liaison à l'EGFR et améliorer son activité biologique . Cela en fait un candidat prometteur pour des recherches et des développements ultérieurs en thérapie anticancéreuse.

Propriétés

Formule moléculaire |

C18H19N3O3 |

|---|---|

Poids moléculaire |

325.4 g/mol |

Nom IUPAC |

N-benzyl-6,7,8-trimethoxyquinazolin-4-amine |

InChI |

InChI=1S/C18H19N3O3/c1-22-14-9-13-15(17(24-3)16(14)23-2)20-11-21-18(13)19-10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,19,20,21) |

Clé InChI |

ZGIXGZXRVWEURP-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B12276368.png)

![5-Methoxy-6-[5-(5-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B12276379.png)

![methyl N-[6-[4-(2-aminopropanoylamino)phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B12276387.png)

![(6S,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol](/img/structure/B12276415.png)

![N,5-dimethyl-N-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12276436.png)

![1-(benzenesulfonyl)-3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12276445.png)